![molecular formula C6H10ClN3S B13572680 N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)
N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with a thiadiazole derivative. One common method involves the reaction of cyclopropanamine with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the thiadiazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA replication by binding to DNA or associated proteins, thereby preventing cell division and leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Cyclopropanamine derivatives: Compounds containing the cyclopropanamine moiety also show diverse biological activities.
Uniqueness
N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is unique due to the combination of the thiadiazole ring and the cyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C6H10ClN3S |
|---|---|
分子量 |
191.68 g/mol |
IUPAC名 |
N-(thiadiazol-4-ylmethyl)cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3S.ClH/c1-2-5(1)7-3-6-4-10-9-8-6;/h4-5,7H,1-3H2;1H |
InChIキー |
XUGZFRJFBISBJA-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=CSN=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

![Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13572607.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
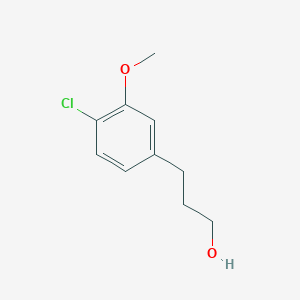
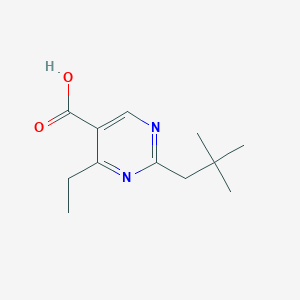

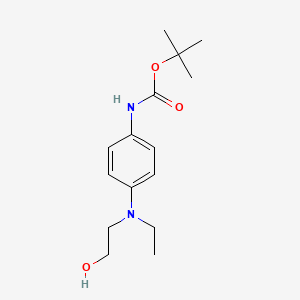
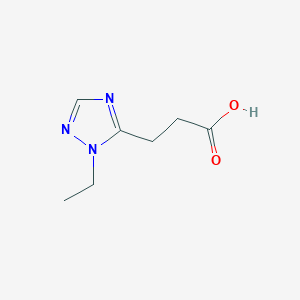
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)

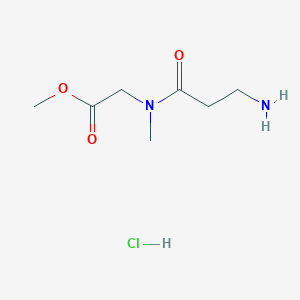
![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
